2,3-Dihydroxybutanoic acid

Catalog No.
S577711
CAS No.
3413-97-6
M.F
C4H8O4
M. Wt
120.1 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydroxybutanoic acid

CAS Number

3413-97-6

Product Name

2,3-Dihydroxybutanoic acid

IUPAC Name

2,3-dihydroxybutanoic acid

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

InChI

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)

InChI Key

LOUGYXZSURQALL-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)O)O

Canonical SMILES

CC(C(C(=O)O)O)O

Description

The exact mass of the compound 2,3-Dihydroxybutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 181495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

2,3-Dihydroxybutanoic acid, also known as 4-deoxy-erythronic acid, is an organic compound classified as a sugar acid. It features two hydroxyl groups (-OH) attached to the second and third carbon atoms of a four-carbon chain that includes a carboxylic acid group (-COOH). This compound is a secondary metabolite, which means it is not essential for the basic metabolic processes of organisms but may play roles in signaling or defense mechanisms. Its molecular formula is C4H8O4C_4H_8O_4, and it has a molar mass of approximately 120.11 g/mol .

, notably via the hydrolysis of epoxides in acidic conditions. For example, when crotonic acid is subjected to epoxidation followed by hydrolysis, 2,3-dihydroxybutanoic acid can be formed as one of the products. Studies show that at pH levels around 2.9, yields of this compound can reach up to 37% due to favorable conditions for hydrolysis .

The compound can also participate in metabolic pathways where it may be produced from threonine through transamination reactions mediated by specific enzymes .

Recent studies have highlighted the potential role of 2,3-dihydroxybutanoic acid as a biomarker in cancer research. Specifically, it has been identified as a more reliable indicator of mutations in isocitrate dehydrogenase than other known oncometabolites like 2-hydroxyglutarate. Elevated levels of this compound have been associated with acute myeloid leukemia and may correlate with specific genetic mutations .

Additionally, as a secondary metabolite, it may serve various physiological roles, although its exact functions are still under investigation.

The synthesis of 2,3-dihydroxybutanoic acid can be achieved through several methods:

  • Hydrolysis of Epoxides: As mentioned earlier, the hydrolysis of epoxides such as 3-methyloxirane-2-carboxylic acid under acidic conditions can yield 2,3-dihydroxybutanoic acid.
  • Metabolic Pathways: This compound can also be synthesized biologically from threonine through enzymatic reactions involving transaminases .
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler precursors that undergo oxidation and reduction steps to introduce hydroxyl groups.

2,3-Dihydroxybutanoic acid has several applications:

  • Biomarker Research: Its role as a potential biomarker in cancer diagnostics makes it significant in medical research.
  • Pharmaceuticals: The compound's biological activities suggest possible applications in drug development and metabolic studies.
  • Metabolomics: It is used in studies related to metabolic profiling and understanding metabolic disorders.

Research indicates that 2,3-dihydroxybutanoic acid interacts with various metabolic pathways and may influence the activity of enzymes involved in metabolism. Its correlation with other metabolites like 2-hydroxyglutarate suggests a complex interplay in metabolic networks, particularly in conditions like cancer where metabolic reprogramming occurs .

Moreover, studies on the expression of transporter genes have shown weak correlations with plasma concentrations of this compound, indicating that its transport and metabolism might be regulated by specific genetic factors .

Several compounds share structural similarities with 2,3-dihydroxybutanoic acid. Here are some notable examples:

Compound NameStructureUnique Features
2-Hydroxybutanoic AcidC4H8O3C_4H_8O_3Contains only one hydroxyl group; involved in energy metabolism.
L-ThreonineC4H9NO3C_4H_9NO_3An essential amino acid; precursor to various metabolites including 2,3-dihydroxybutanoic acid.
2-HydroxyglutarateC5H6O5C_5H_6O_5Oncometabolite associated with cancer; structurally similar but contains an additional carbon atom.

Uniqueness: The distinct feature of 2,3-dihydroxybutanoic acid lies in its specific arrangement of hydroxyl groups and its role as a secondary metabolite linked to cancer biomarkers. Unlike other similar compounds that may serve primary metabolic roles or function as essential nutrients, this compound's significance primarily arises from its potential diagnostic applications.

XLogP3

-1.1

Other CAS

759-06-8

Wikipedia

2,3-dihydroxybutanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-07-20

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